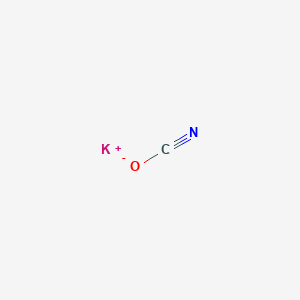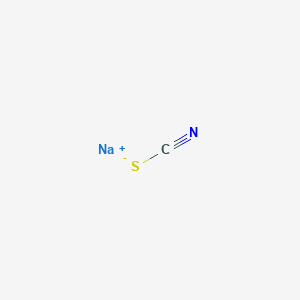
Atrolactic acid
Overview
Description
Atrolactic acid is a 2-hydroxy monocarboxylic acid . It belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .
Synthesis Analysis
The traditional synthesis of this compound demands harsh conditions, lengthy steps, or big power consumption . A new method for the preparation of this compound has been developed, which could be carried out under benign conditions, providing satisfactory outputs . This method involves the oxidation of α-methylstyrene oxide into this compound using a series of Ce–Zr binary oxides as catalysts .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . Its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) .
Chemical Reactions Analysis
This compound is an important intermediate for the synthesis of non-steroidal anti-inflammatory pharmaceuticals . It is also used in the oxidation of α-methylstyrene oxide .
Physical And Chemical Properties Analysis
This compound is a 2-hydroxy monocarboxylic acid . It is soluble in water, with the solubility of the anhydrous acid in one liter of water at 18° = 17.04 g, at 25° = 21.17 g, at 30° = 25.65 g . It is much more soluble in boiling water .
Safety and Hazards
Future Directions
The traditional synthesis of atrolactic acid demands harsh conditions, lengthy steps, or big power consumption . Therefore, there is a big room for exploring new synthetic methods . The development of a new method for the preparation of this compound, which could be carried out under benign conditions, providing satisfactory outputs, is a promising future direction .
Mechanism of Action
Mode of Action
It is known that it is involved in the phenylalanine metabolic pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase .
Biochemical Pathways
Atrolactic acid is involved in the phenylalanine metabolic pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that the profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) which are derivatives of 2-phenylpropanoic acid, generally have moderately short initial half-lives of 2–5 h although they have long terminal half-lives .
Result of Action
It is known that it plays a role in phenylalanine metabolism
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store it away from oxidizing agents, in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-phenylpropanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the synthesis of atropine, a medication with numerous therapeutic uses. The hydroxyl and phenyl groups in 2-Hydroxy-2-phenylpropanoic acid allow it to participate in esterification reactions and form derivatives, making it a valuable compound in biochemical studies.
Cellular Effects
2-Hydroxy-2-phenylpropanoic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, impacting cellular functions such as growth, differentiation, and apoptosis. Additionally, 2-Hydroxy-2-phenylpropanoic acid can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 2-Hydroxy-2-phenylpropanoic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to form hydrogen bonds with enzymes and proteins allows it to modulate their activity, leading to changes in biochemical pathways. Furthermore, 2-Hydroxy-2-phenylpropanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2-phenylpropanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Hydroxy-2-phenylpropanoic acid is relatively stable under ambient conditions, but its activity can decrease over time due to degradation . Long-term exposure to 2-Hydroxy-2-phenylpropanoic acid in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2-phenylpropanoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage. These findings highlight the importance of dosage optimization in therapeutic applications of 2-Hydroxy-2-phenylpropanoic acid .
Metabolic Pathways
2-Hydroxy-2-phenylpropanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. The compound’s role in metabolic pathways can influence the levels of various metabolites, thereby affecting overall metabolic flux. For example, 2-Hydroxy-2-phenylpropanoic acid can be converted into intermediates that participate in the synthesis of neurotransmitters and other signaling molecules.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-2-phenylpropanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution of 2-Hydroxy-2-phenylpropanoic acid are essential for its biological activity, as they determine the compound’s availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Hydroxy-2-phenylpropanoic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of 2-Hydroxy-2-phenylpropanoic acid can affect its activity and function, as it determines the compound’s proximity to its target biomolecules. For instance, the compound’s presence in the nucleus can influence gene expression by interacting with transcription factors .
Properties
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
| Record name | Atrolactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-30-0, 4607-38-9 | |
| Record name | Atrolactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrolactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Atrolactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atrolactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Atrolactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROLACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















